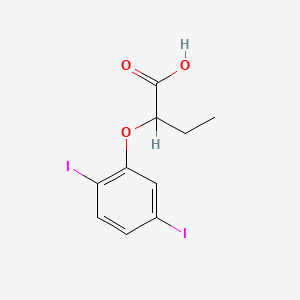
2-(2,5-Diiodophenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Diiodophenoxy)butyric acid is a chemical compound with the molecular formula C10H10I2O3 and a molecular weight of 431.994 g/mol. This compound is characterized by the presence of two iodine atoms attached to the benzene ring and a butyric acid moiety linked through an ether bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Diiodophenoxy)butyric acid typically involves the reaction of 2,5-diiodophenol with butyric acid chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Diiodophenoxy)butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenols or ethers.
Applications De Recherche Scientifique
2-(2,5-Diiodophenoxy)butyric acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other iodine-containing industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2,5-Diiodophenoxy)butyric acid exerts its effects involves its interaction with molecular targets and pathways related to iodine metabolism. The compound may influence thyroid hormone synthesis and regulation, impacting various physiological processes.
Comparaison Avec Des Composés Similaires
2-(2,5-Diiodophenoxy)butyric acid is similar to other iodine-containing compounds such as 2,5-diiodobenzoic acid and 2,5-diiodophenol. its unique structure, particularly the presence of the butyric acid moiety, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
2,5-Diiodobenzoic acid
2,5-Diiodophenol
Iodobenzoic acid
Iodoacetamide
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90917-51-4 |
|---|---|
Formule moléculaire |
C10H10I2O3 |
Poids moléculaire |
431.99 g/mol |
Nom IUPAC |
2-(2,5-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Clé InChI |
XMQISUZPHCNGCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=CC(=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


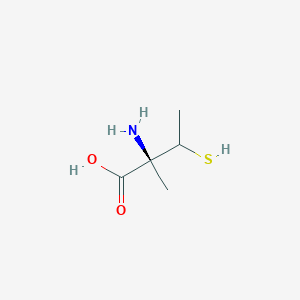

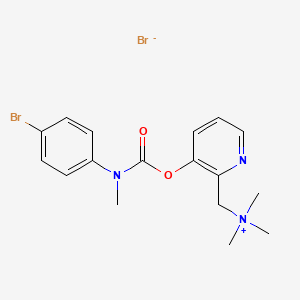
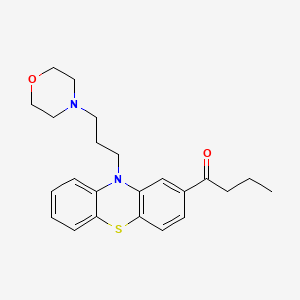
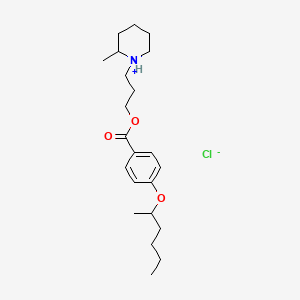
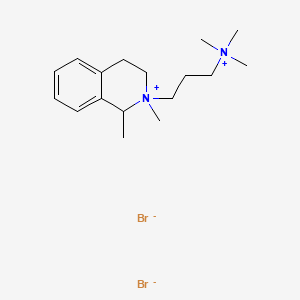


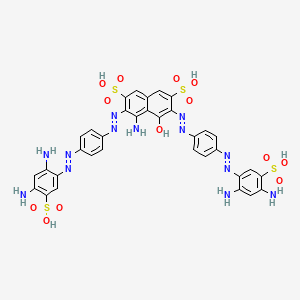
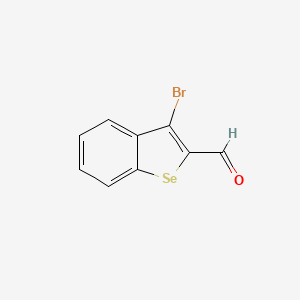
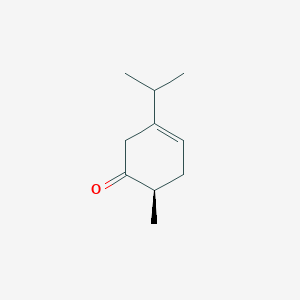
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
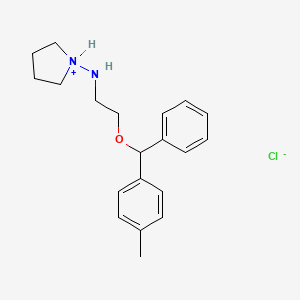
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
